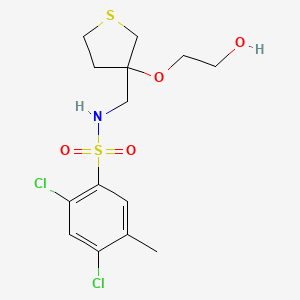

2,4-dichloro-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-5-methylbenzenesulfonamide

Description

This compound features a benzenesulfonamide core substituted with 2,4-dichloro and 5-methyl groups. The N-linked side chain comprises a tetrahydrothiophene (thiolane) ring modified with a 2-hydroxyethoxy group at the 3-position. While direct activity data are unavailable in the provided evidence, its structural analogs suggest relevance in agrochemical or pharmaceutical contexts, particularly given the prevalence of sulfonamides in these fields .

Properties

IUPAC Name |

2,4-dichloro-N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-5-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19Cl2NO4S2/c1-10-6-13(12(16)7-11(10)15)23(19,20)17-8-14(21-4-3-18)2-5-22-9-14/h6-7,17-18H,2-5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVIPEHCLLZYGRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2(CCSC2)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,4-Dichloro-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-5-methylbenzenesulfonamide, a sulfonamide compound, has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data regarding its biological effects.

Chemical Structure and Properties

- Molecular Formula : C14H19Cl2NO4S2

- Molecular Weight : 400.33 g/mol

- IUPAC Name : 2,4-dichloro-N-[[3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl]methyl]-5-methylbenzenesulfonamide

- CAS Number : 2309603-60-7

The compound features a sulfonamide moiety, which is known for various pharmacological activities, including antimicrobial and anti-inflammatory properties.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The specific compound has been evaluated for its effectiveness against various bacterial strains.

- In Vitro Studies :

- Mechanism of Action :

Anti-inflammatory Effects

Sulfonamides are also noted for their anti-inflammatory properties. In animal models, the compound was shown to reduce inflammation markers in induced arthritis models.

- Case Study :

- In a controlled study involving rats with induced paw edema, administration of the compound at doses of 10 mg/kg significantly decreased swelling compared to control groups . Histological analysis revealed reduced leukocyte infiltration in treated animals.

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

2-Benzylthio-4-chloro-N-[5-(3,4-dimethoxyphenyl)-1,2,4-triazin-3-yl]-5-methylbenzenesulfonamide (Compound 31)

- Core Structure : 4-Chloro-5-methylbenzenesulfonamide.

- Key Differences :

- N-Substituent : Triazine ring linked to a 3,4-dimethoxyphenyl group instead of tetrahydrothiophene.

- Additional Group : Benzylthio (-S-CH₂C₆H₅) at the 2-position of the benzene ring.

- Implications: The triazine moiety may enhance binding to enzymes or receptors, common in herbicides (e.g., triazine-based pesticides).

N-(3-Chloro-4-ethoxy-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide

- Core Structure : Methoxybenzenesulfonamide.

- Key Differences :

- N-Substituent : Indazole ring with 3-chloro, 4-ethoxy, and 1-methyl groups.

- Benzene Substituents : Single methoxy group at the 4-position (vs. dichloro and methyl in the target compound).

- Implications :

5-Chloro-3-methyl-N-(4-propylsulfonylphenyl)-1-benzothiophene-2-sulfonamide

- Core Structure : Benzothiophene-2-sulfonamide.

- Key Differences :

- Aromatic System : Benzothiophene (fused benzene-thiophene) instead of a simple benzene ring.

- N-Substituent : 4-Propylsulfonylphenyl group.

- The propylsulfonyl group may improve metabolic stability by resisting oxidative degradation .

Molecular and Pharmacokinetic Properties

*LogP values estimated using fragment-based methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.